
3-Cyano-2-hydroxybenzoic acid
Overview
Description
3-Cyano-2-hydroxybenzoic acid is an organic compound with the molecular formula C8H5NO3 It is a derivative of benzoic acid, where a cyano group (-CN) and a hydroxyl group (-OH) are substituted at the 3rd and 2nd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with carbon dioxide under high pressure and temperature conditions. Another method includes the use of cyanation reactions where a suitable precursor, such as 2-hydroxybenzaldehyde, is treated with cyanide sources like sodium cyanide or potassium cyanide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
3-Cyano-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activities, signal transduction pathways, and other cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pain relief and anti-inflammatory applications.
3-Hydroxybenzoic acid: Used in the synthesis of various organic compounds.
4-Hydroxybenzoic acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
3-Cyano-2-hydroxybenzoic acid is unique due to the presence of both a cyano and a hydroxyl group, which confer distinct chemical reactivity and biological activity
Biological Activity
3-Cyano-2-hydroxybenzoic acid (C8H5NO3), a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article delves into its biochemical mechanisms, pharmacological applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a hydroxyl group (-OH) at the 2-position and a cyano group (-CN) at the 3-position of the benzene ring. This structural configuration is crucial for its biological activity, influencing its interactions with various enzymes and receptors.
Target Interactions
The primary target of this compound is the human glucagon receptor (hGluR) . It acts as an antagonist, inhibiting glucagon-stimulated glucose production, which may have implications for metabolic disorders such as diabetes.
Biochemical Pathways
The compound is involved in several biochemical pathways:
- Oxidative Stress Response : It interacts with enzymes like peroxidase, catalase, and superoxide dismutase, modulating oxidative stress levels.
- Cellular Growth Inhibition : In laboratory studies, it has been shown to inhibit the growth of maize seedlings by inducing oxidative stress.
Biological Activities
This compound exhibits a range of biological activities:
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which may be linked to its ability to inhibit certain enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess this activity.
- Anticancer Potential : Preliminary studies indicate that it could affect cancer cell lines through various mechanisms, including interference with cell cycle regulation and apoptosis pathways .
Case Studies and Experimental Data
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Inhibition of Glucose Production :
- A study demonstrated that this compound effectively inhibited glucagon-induced glucose production in vitro. This suggests potential applications in managing hyperglycemia.
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Oxidative Stress Induction :
- Another investigation found that the compound significantly increased reactive oxygen species (ROS) levels in treated cells, indicating its role in oxidative stress modulation.
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Antimicrobial Testing :
- In antimicrobial assays against various bacterial strains, this compound exhibited inhibitory effects comparable to standard antibiotics, warranting further exploration into its use as an antimicrobial agent.
Data Table: Summary of Biological Activities
Pharmacokinetics and Safety Profile
The pharmacokinetic profile indicates low metabolic turnover in vitro, suggesting stability under physiological conditions. However, caution is advised due to its toxicity profile; it can be harmful if ingested or upon skin contact.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3-cyano-2-hydroxybenzoic acid, and how can purity be ensured?
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or functional group modifications on benzoic acid derivatives. For example, palladium-catalyzed reactions (e.g., using PdCl₂) can introduce cyano groups to aromatic precursors . Purity is validated via elemental analysis (C, H, N) and high-performance liquid chromatography (HPLC), with storage recommendations at 0–6°C to prevent degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic/cyano moieties, with absorbance peaks typically between 250–350 nm .
- FT-IR spectroscopy : Confirms functional groups (e.g., -OH at ~3200 cm⁻¹, -CN at ~2200 cm⁻¹).
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions and hydrogen bonding interactions .
Q. How does the compound’s stability vary under different storage conditions?
Stability is sensitive to light, humidity, and temperature. Long-term storage at 0–6°C in amber vials minimizes decomposition. Air-sensitive samples require inert atmospheres (e.g., argon) to prevent oxidation of the hydroxy and cyano groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization involves:
- Substituent engineering : Electron-withdrawing groups (e.g., -CN) enhance electrophilic substitution reactivity .
- Catalyst screening : Pd-based catalysts (e.g., PdCl₂) improve cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in azo-coupling reactions .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
Discrepancies in UV or NMR data often arise from substituent electronic effects or hydrogen bonding. Computational tools (e.g., density functional theory) model spectral profiles to validate experimental results. Comparative studies with analogs (e.g., 3-bromo-2-hydroxybenzoic acid) help isolate substituent-specific trends .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- In vitro assays : Antimicrobial activity via MIC (minimum inhibitory concentration) testing; enzyme inhibition studies (e.g., COX-2) using fluorometric assays.
- Structure-activity relationships (SAR) : Compare with bioactive analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to identify critical functional groups .
Q. What computational methods predict the physicochemical properties of this compound?
- Quantum mechanical calculations : Gaussian or ORCA software computes dipole moments, solubility, and pKa values.
- Retrosynthesis tools : AI-driven platforms (e.g., BenchChem’s retrosynthesis module) propose synthetic routes using PubChem and Reaxys databases .
Q. Methodological Considerations
- Data Validation : Cross-reference elemental analysis (C.H.N.) with theoretical values to confirm purity .
- Controlled Experiments : Use deuterated solvents (e.g., DMSO-d⁶) for NMR to avoid signal interference .
- Ethical Sourcing : Avoid non-peer-reviewed databases (e.g., ) and prioritize PubChem/ECHA for regulatory compliance .
Properties
IUPAC Name |
3-cyano-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXONTGXEHMEGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308381 | |
Record name | 3-Cyano-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67127-84-8 | |
Record name | 3-Cyano-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67127-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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